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Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567

An In-Depth Technical Guide to 2-(4-Formylphenoxy)acetonitrile: Properties, Synthesis, and
Applications

Introduction

2-(4-Formylphenoxy)acetonitrile, identified by CAS Number 385383-45-9, is a bifunctional
aromatic compound of significant interest to the chemical and pharmaceutical research
communities. Its molecular architecture, featuring a phenoxy ring substituted with both a
reactive aldehyde (formyl) group and a versatile nitrile moiety, establishes it as a valuable
building block in organic synthesis. This unique combination allows for selective and sequential
chemical transformations, making it an ideal starting point for the construction of diverse and
complex molecular scaffolds. For researchers in drug discovery, this compound serves as a
key intermediate for creating libraries of novel compounds, accelerating the hit-to-lead process
and the development of potential therapeutic agents.[1][2] This guide provides a
comprehensive overview of its physical properties, synthetic routes, chemical reactivity, and
essential safety protocols, tailored for scientists and professionals in drug development.

Chapter 1: Physicochemical and Structural
Properties

The utility of a chemical intermediate is fundamentally defined by its physical and structural
characteristics. 2-(4-Formylphenoxy)acetonitrile is a compound whose properties are derived
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from its distinct functional groups: an aromatic ether, an aldehyde, and a nitrile. These features
govern its solubility, reactivity, and stability.

Key Properties Summary

The fundamental physicochemical data for 2-(4-Formylphenoxy)acetonitrile are summarized
below. It is worth noting that the physical form has been variously reported as a solid or liquid
by different commercial suppliers, which may be attributable to purity levels or polymorphic

forms.[3]
Property Value Source(s)
CAS Number 385383-45-9 [3][4][5]
Molecular Formula CoH7NO2 [11[3114]
Molecular Weight 161.16 g/mol [3114]
Boiling Point 146-148 °C @ 0.1 mmHg [4][5]
Physical Form Solid / Liquid [3]
Purity (Typical) 95-96% [5]
InChi Key RHOUEVUVWQOUMH- 3]

UHFFFAOYSA-N

Canonical SMILES N#CCOC1=CC=C(C=C1)C=0 [3]

Structural Analysis

The structure of 2-(4-Formylphenoxy)acetonitrile is centered on a benzene ring, forming a
stable aromatic core. An ether linkage connects this ring to a cyanomethyl group (-CH2CN),
while a formyl group (-CHO) is situated at the para position relative to the ether. This
arrangement results in two chemically distinct reactive sites, enabling a wide range of synthetic
manipulations.

Caption: Chemical structure of 2-(4-Formylphenoxy)acetonitrile.

Chapter 2: Synthesis and Purification
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The most direct and common method for synthesizing 2-(4-Formylphenoxy)acetonitrile is
through a Williamson ether synthesis. This well-established reaction provides a reliable
pathway to the target molecule from commercially available starting materials.

Principle of Synthesis

The synthesis involves the reaction of 4-hydroxybenzaldehyde with chloroacetonitrile.[6] The
phenolic hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base (e.qg.,
potassium carbonate) to form a more nucleophilic phenoxide ion. This ion then attacks the
electrophilic carbon atom of chloroacetonitrile in an Sn2 reaction, displacing the chloride ion
and forming the desired ether linkage. The choice of an aprotic polar solvent like acetone or
acetonitrile facilitates this reaction by solvating the cation of the base without interfering with
the nucleophile.

Starting Materials

Chloroacetonitrile

4-Hydroxybenzaldehyde

Reagents

Williamson Ether Synthesis o
(Sn2 Reaction) 2-(4-Formylphenoxy)acetonitrile

Solvent (e.g., Acetone)

Base (e.g., K2COs)

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(4-Formylphenoxy)acetonitrile.

Proposed Experimental Protocol
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This protocol is a representative procedure based on standard Williamson ether synthesis
methodologies.[7] Researchers should perform their own risk assessment and optimization.

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.0 eq), and a
suitable volume of anhydrous acetone to ensure stirring.

o Causality: Potassium carbonate is an inexpensive and effective base for deprotonating the
phenol. Anhydrous acetone is used as the solvent because it is polar enough to dissolve
the reactants but aprotic, which prevents it from interfering with the nucleophilic
phenoxide.

» Addition of Alkylating Agent: Add chloroacetonitrile (1.1-1.2 eq) dropwise to the stirring
mixture at room temperature.

o Causality: A slight excess of the electrophile (chloroacetonitrile) is used to ensure the
complete consumption of the more valuable starting material, 4-hydroxybenzaldehyde.

e Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-24
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Causality: Heating accelerates the rate of the Sn2 reaction. TLC is a crucial self-validating
step to confirm the consumption of starting material and the formation of the product
before proceeding to workup.

o Workup: Once the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid
residue with a small amount of acetone.

o Causality: Filtration removes the insoluble base and the salt byproduct, providing the first
step of purification.

o Extraction: Concentrate the filtrate under reduced pressure to yield the crude product.
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with
water and brine to remove any remaining salts and water-soluble impurities.
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o Causality: Liquid-liquid extraction separates the organic product from water-soluble
impurities. The brine wash helps to break any emulsions and further dry the organic layer.

« Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSO0a),
filter, and concentrate in vacuo. Purify the resulting crude material by flash column
chromatography on silica gel or by recrystallization to obtain the final product.

o Causality: Column chromatography or recrystallization are standard, robust methods for
purifying organic solids to achieve high purity suitable for further research.

Chapter 3: Chemical Reactivity and Applications in
Drug Discovery

The synthetic value of 2-(4-Formylphenoxy)acetonitrile lies in its bifunctionality. The
aldehyde and nitrile groups can be addressed with high selectivity, allowing it to serve as a
divergent intermediate for building molecular complexity.[1]

o Aldehyde (Formyl) Group Reactivity: The electrophilic aldehyde is a handle for numerous
carbon-carbon and carbon-nitrogen bond-forming reactions. Common transformations
include:

o Reductive amination to form secondary or tertiary amines.

[¢]

Wittig reactions to generate alkenes.

[¢]

Condensation reactions (e.g., Knoevenagel, aldol) to form a,B3-unsaturated systems.

o

Oxidation to a carboxylic acid (4-(cyanomethoxy)benzoic acid).

o

Reduction to a primary alcohol (4-(cyanomethoxy)benzyl alcohol).

 Nitrile Group Reactivity: The nitrile group is a stable but versatile functional group that can be
converted into other key functionalities common in pharmaceuticals.[8]

o Reduction: Can be reduced to a primary amine (-CHz2NH3z) using powerful reducing agents
like LiAlH4 or catalytic hydrogenation. This introduces a basic nitrogen center, a common
feature in many drug molecules.
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o Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid,
transforming the molecule into a benzoic acid derivative.

o Cyclization: The nitrile can participate in cyclization reactions to form various nitrogen-
containing heterocycles (e.g., tetrazoles, pyridines), which are privileged structures in

medicinal chemistry.[9]

This dual reactivity makes the compound an excellent scaffold for generating compound
libraries for high-throughput screening in drug discovery campaigns.[10]
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Caption: Divergent synthetic pathways from 2-(4-Formylphenoxy)acetonitrile.

Chapter 4: Analytical Characterization (Predicted)

While specific, supplier-validated spectral data for this compound is not always provided due to
its status as a research chemical, its structure allows for reliable prediction of its key analytical
features.[3] A researcher purifying this compound would look for the following characteristic

signals.
e 'HNMR:

o Aldehyde Proton (-CHO): A singlet at ~9.8-10.0 ppm.
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o Aromatic Protons: Two doublets in the aromatic region (~7.0-8.0 ppm), characteristic of a
1,4-disubstituted benzene ring.

o Methylene Protons (-O-CH2-CN): A singlet at ~4.8-5.0 ppm.

e 1BBC NMR:

o Aldehyde Carbonyl: A signal around 190-192 ppm.

o Aromatic Carbons: Multiple signals between 115-165 ppm.

o Nitrile Carbon (-C=N): A signal around 115-118 ppm.

o Methylene Carbon (-O-CH:-): A signal around 55-60 ppm.

e Infrared (IR) Spectroscopy:

(¢]

Nitrile Stretch (C=N): A sharp, medium-intensity peak at ~2250 cm~1.

[¢]

Aldehyde Carbonyl Stretch (C=0): A strong, sharp peak at ~1700 cm™1,

[¢]

Aromatic C=C Stretches: Peaks in the 1600-1450 cm~1 region.

[e]

Ether C-O Stretch: A strong peak around 1250 cm™1.
e Mass Spectrometry (MS):

o The electron ionization (EI) mass spectrum would be expected to show a molecular ion
(M*) peak at m/z = 161.16.

Chapter 5: Safety, Handling, and Storage

Proper handling of 2-(4-Formylphenoxy)acetonitrile is essential for laboratory safety. The
compound is classified as an irritant and is harmful if ingested.[1]

GHS Hazard Information
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Pictogram Signal Word Hazard Statements

H302: Harmful if swallowed.[1]
[3] H315: Causes skin
Warning irritation.[1][11] H319: Causes
serious eye irritation.[1][3]
H335: May cause respiratory

irritation.[1][11]

Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Use only in a well-ventilated area, preferably within a certified
chemical fume hood.[11]

o Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][11]

o Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab
coat to prevent skin contact.[3][11]

o Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated,
use a NIOSH-approved respirator.

o Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[11]

Storage Recommendations

o Short-term: Store in a tightly sealed container in a cool, dry place at ambient temperature.

o Long-term Stability: For extended storage, it is recommended to keep the compound under
an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to
minimize degradation.[1]

e Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Conclusion
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2-(4-Formylphenoxy)acetonitrile is a strategically important molecule in the field of organic
synthesis and medicinal chemistry. Its dual functionality provides a platform for divergent
synthesis, enabling the efficient creation of novel and structurally diverse compounds. A
thorough understanding of its properties, synthetic methods, and safe handling procedures, as
outlined in this guide, empowers researchers to fully leverage its potential in accelerating the
discovery of new chemical entities and potential therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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